2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-25-20-5-3-4-6-22(20)30-21-12-9-17(15-19(21)23(25)26)24-31(27,28)14-13-16-7-10-18(29-2)11-8-16/h3-12,15,24H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKANRQMNOFHANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its pharmacological profile, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological activities. The methoxy and sulfonamide functional groups contribute to its chemical reactivity and interaction with biological targets.
The exact mechanism of action for this compound is still under investigation; however, it is hypothesized to exert its effects through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit various enzymes, including proteases and kinases, which play critical roles in cellular signaling and disease progression.
- Receptor Interaction : The compound may interact with specific receptors involved in neurotransmission or immune response modulation.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, possibly through interference with viral replication processes.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Antiviral Activity
Research indicates that compounds structurally related to the target molecule exhibit antiviral properties against various viruses. In particular, sulfonamide derivatives have shown effectiveness in inhibiting viral replication by blocking viral entry or replication processes.
Antitumor Activity
The dibenzo[b,f][1,4]oxazepine scaffold has been linked to antitumor effects in several studies. These compounds may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. This activity can be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Case Studies
Several case studies provide insight into the biological activity of related compounds:
- Antiviral Efficacy Against Dengue Virus : A study demonstrated that certain methanolic extracts from Streptomyces species showed significant antiviral activity against dengue virus serotype 2 (DENV-2), suggesting that structural components similar to our compound may also exhibit comparable effects .
- Antitumor Mechanisms : Research on dibenzo[b,f][1,4]oxazepine derivatives revealed their potential to inhibit tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Antimicrobial Studies : A review highlighted various Streptomyces-derived metabolites exhibiting broad-spectrum antimicrobial activity, indicating the potential for compounds like ours to be effective against resistant strains .
Data Tables
Scientific Research Applications
This compound exhibits several biological activities that make it a candidate for further research and application in therapeutics:
Antiproliferative Activity
Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine, including this compound, show significant antiproliferative effects against various cancer cell lines. Studies have reported IC50 values ranging from 2.2 to 5.3 µM against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . This suggests its potential as a chemotherapeutic agent.
Antioxidant Properties
The antioxidant activity of this compound has been evaluated through various assays. It is believed to mitigate oxidative stress in cells, which is crucial for preventing damage associated with chronic diseases such as cancer and cardiovascular disorders .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties, contributing to its therapeutic potential in conditions characterized by inflammation . This aspect is particularly relevant for diseases such as rheumatoid arthritis and other inflammatory disorders.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study focusing on the antiproliferative effects showed that the compound could significantly reduce tumor growth in xenograft models of breast cancer .
- Oxidative Stress Reduction : In vitro studies demonstrated that treatment with this compound reduced markers of oxidative stress in neuronal cells exposed to toxins .
- Anti-inflammatory Research : A recent investigation assessed the compound's effects on inflammatory markers in animal models of arthritis, showing promising results in reducing joint swelling and pain .
Summary of Biological Activities
Q & A
Q. What are the key synthetic challenges and optimized reaction conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted benzodiazepine precursors under reflux in dimethylformamide (DMF) with catalytic p-toluenesulfonic acid (PTSA) .
- Step 2 : Sulfonamide coupling using 2-(4-methoxyphenyl)ethanesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction conditions (0–5°C, 12 hours) minimize side-product formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity . Key challenges : Controlling regioselectivity during sulfonamide coupling and avoiding hydrolysis of the methoxy group under acidic conditions.
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
- NMR : 1H/13C NMR in deuterated DMSO confirms the dibenzooxazepine core (aromatic protons at δ 6.8–7.9 ppm) and sulfonamide linkage (NH peak at δ 10.2 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity (>98%) .
- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]+ at m/z 479.12 (calculated: 479.14) .
Q. How can solubility limitations in biological assays be addressed?
- Solubility profile : Poor aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (10 mM). For in vitro assays, dilute in PBS + 0.1% Tween-80 to maintain <1% DMSO .
- Formulation strategies : Co-solvents (ethanol/PEG-400) or liposomal encapsulation improve bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. What structure-activity relationship (SAR) insights guide optimization of bioactivity?
Systematic substitution studies reveal:
- Methoxy group : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2 inhibition). Replacement with ethoxy reduces potency by 60% .
- Dibenzooxazepine core : Methylation at position 10 enhances metabolic stability (t1/2 increased from 2.5 to 6.7 hours in hepatic microsomes) .
- Sulfonamide linker : Ethanesulfonamide derivatives show higher selectivity over benzenesulfonamide analogs (IC50 ratio: 1:12 vs. off-target kinases) .
Table 1 : Bioactivity comparison of analogs:
| Substituent | Target Enzyme IC50 (nM) | Selectivity Index |
|---|---|---|
| 4-Methoxyphenyl | 18 ± 2.1 | 45 |
| 4-Ethoxyphenyl | 29 ± 3.4 | 22 |
| Unsubstituted phenyl | 120 ± 15 | 8 |
| Data derived from kinase inhibition assays |
Q. How can mechanistic studies resolve discrepancies in reported bioactivity data?
Contradictory IC50 values (e.g., COX-2 inhibition ranging from 18 nM to 120 nM) arise from:
- Assay conditions : Variations in ATP concentration (1 mM vs. 10 µM) skew kinase inhibition results .
- Protein source : Recombinant vs. native enzymes (post-translational modifications affect binding). Methodological resolution :
- Standardize assays using recombinant human enzymes (e.g., ThermoFisher COX-2) .
- Employ surface plasmon resonance (SPR) to measure binding kinetics (KD = 12 nM ± 3 nM) .
Q. What computational approaches predict binding modes and off-target effects?
- Molecular docking : AutoDock Vina identifies key interactions: methoxy group with Tyr355 and sulfonamide with Arg120 in COX-2 .
- MD simulations : 100-ns simulations in GROMACS reveal stable binding (RMSD < 2 Å) but highlight potential off-target binding to carbonic anhydrase IX .
- ADMET prediction : SwissADME forecasts moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4-mediated metabolism .
Q. How can in vivo pharmacokinetic and toxicity challenges be addressed?
- Pharmacokinetics : Oral bioavailability in rats is low (F = 15%) due to first-pass metabolism. Prodrug strategies (e.g., esterification of the sulfonamide) improve absorption .
- Toxicity screening : Ames test (negative for mutagenicity) and hERG inhibition assay (IC50 > 10 µM) suggest cardiac safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
